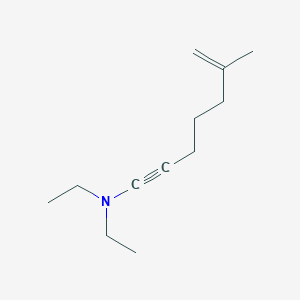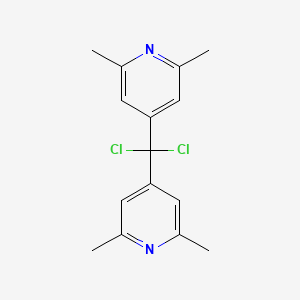
4,4'-(Dichloromethylene)bis(2,6-dimethylpyridine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) is a chemical compound known for its unique structure and properties It consists of two 2,6-dimethylpyridine rings connected by a dichloromethylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) typically involves the reaction of 2,6-dimethylpyridine with a dichloromethylene source under controlled conditions. One common method is the reaction of 2,6-dimethylpyridine with dichloromethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) involves its interaction with molecular targets through its pyridine rings and dichloromethylene bridge. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its reactivity with nucleophiles and electrophiles also plays a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: A precursor and structural analog.
4,4’-Methylenebis(2,6-dimethylpyridine): Similar structure but with a methylene bridge instead of dichloromethylene.
4,4’-Dichloromethylene-bis(2,6-diethylpyridine): Similar structure with ethyl groups instead of methyl groups.
Uniqueness
4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) is unique due to its dichloromethylene bridge, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in catalysis, material science, and medicinal chemistry.
Properties
CAS No. |
88237-14-3 |
|---|---|
Molecular Formula |
C15H16Cl2N2 |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
4-[dichloro-(2,6-dimethylpyridin-4-yl)methyl]-2,6-dimethylpyridine |
InChI |
InChI=1S/C15H16Cl2N2/c1-9-5-13(6-10(2)18-9)15(16,17)14-7-11(3)19-12(4)8-14/h5-8H,1-4H3 |
InChI Key |
HHDZXXLQRWSLDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C(C2=CC(=NC(=C2)C)C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


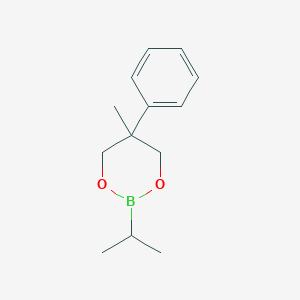
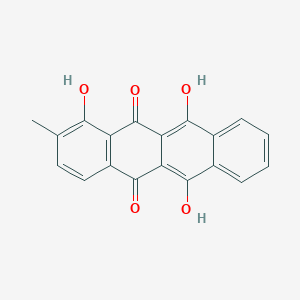
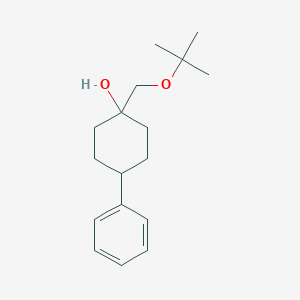
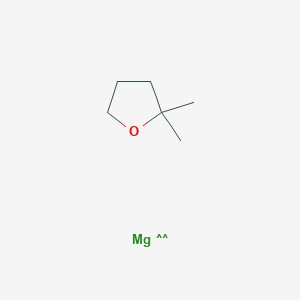

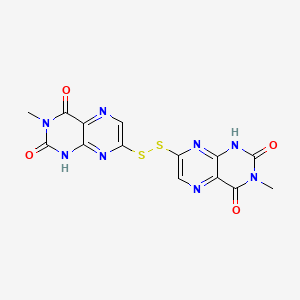
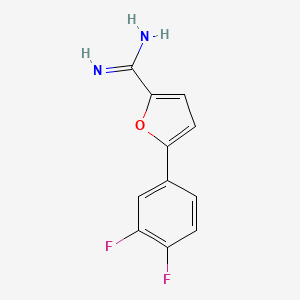
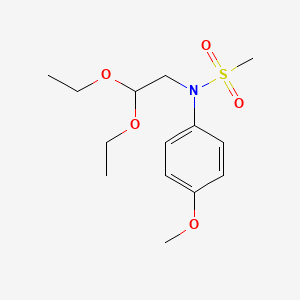
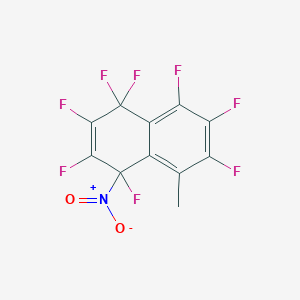
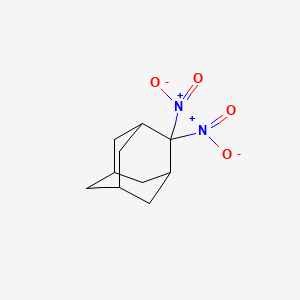
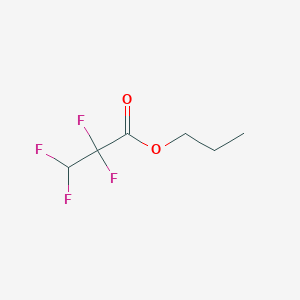

![{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397552.png)
